molecular formula C24H21ClN2O B8722651 Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(phenylmethyl)-

Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(phenylmethyl)-

Cat. No.: B8722651
M. Wt: 388.9 g/mol
InChI Key: NRDVEWMCNQMVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(phenylmethyl)- is a useful research compound. Its molecular formula is C24H21ClN2O and its molecular weight is 388.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

IUPAC Name

3-benzyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C24H21ClN2O/c25-21-9-10-23-22(15-21)20(16-27-23)11-12-26-24(28)19-8-4-7-18(14-19)13-17-5-2-1-3-6-17/h1-10,14-16,27H,11-13H2,(H,26,28)

InChI Key

NRDVEWMCNQMVES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (0.113 mL; 1.55 mmol) was added to a mixture of 3-benzylbenzoic acid (0.110 g; 0.518 mmol) in chloroform (10 mL). The reaction mixture was stirred at 65° C. for 18 hours and evaporated to dryness. The resulting residue was dissolved in chloroform (6 mL) and the solution is cooled to 0° C. A solution of 2-(5-chloro-1H-indol-3-yl)ethanamine hydrochloride (0.110 g; 0.466 mmol) and triethylamine (0.363 mL; 2.59 mmol) in chloroform (6 ml) was then added and the mixture was stirred for 30 minutes at room temperature. The volatiles were removed under reduced pressure and the crude material was purified by flash chromatography on silica gel (eluent 1 to 20% ethyl acetate in dichloromethane) to furnish 0.154 g (76%) of 3-benzyl-N-(2-(5-chloro-1H-indol-3-yl)ethyl)benzamide as a white solid.
Quantity
0.113 mL
Type
reactant
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
2-(5-chloro-1H-indol-3-yl)ethanamine hydrochloride
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
0.363 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

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